molecular formula C13H20N2O B15094897 Propanamide, N-(2-methylphenyl)-3-(propylamino)- CAS No. 768298-27-7

Propanamide, N-(2-methylphenyl)-3-(propylamino)-

Katalognummer: B15094897
CAS-Nummer: 768298-27-7
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: DLIGDTNCEGUKAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structure: The compound "Propanamide, N-(2-methylphenyl)-3-(propylamino)-" corresponds to prilocaine, a local anesthetic with the systematic name N-(2-methylphenyl)-2-(propylamino)propanamide (chemical formula: C₁₃H₂₀N₂O) .

Therapeutic Use and Properties: Prilocaine is widely used in medical settings as a sodium channel blocker for regional anesthesia. It is administered as prilocaine hydrochloride (CAS 1786-81-8) and undergoes rigorous purity testing per USP standards, requiring 99.0–101.0% anhydrous purity . Its synthesis involves condensation of 2-methylaniline with 2-(propylamino)propanoyl chloride, followed by purification . Key properties include moderate solubility in water and stability in sealed containers below 25°C .

Eigenschaften

CAS-Nummer

768298-27-7

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

N-(2-methylphenyl)-3-(propylamino)propanamide

InChI

InChI=1S/C13H20N2O/c1-3-9-14-10-8-13(16)15-12-7-5-4-6-11(12)2/h4-7,14H,3,8-10H2,1-2H3,(H,15,16)

InChI-Schlüssel

DLIGDTNCEGUKAZ-UHFFFAOYSA-N

Kanonische SMILES

CCCNCCC(=O)NC1=CC=CC=C1C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-methylphenyl)-3-(propylamino)- typically involves the reaction of 2-methylphenylamine with propionyl chloride to form N-(2-methylphenyl)propanamide. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of Propanamide, N-(2-methylphenyl)-3-(propylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, N-(2-methylphenyl)-3-(propylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Propanamide, N-(2-methylphenyl)-3-(propylamino)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Propanamide, N-(2-methylphenyl)-3-(propylamino)- involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and transmission of nerve impulses, leading to its anesthetic effects. This action is primarily mediated through the binding of the compound to specific sites on the sodium channels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ortho-Methyl Acetylfentanyl
  • Structure : N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide .
  • Comparison: Unlike prilocaine, this fentanyl derivative contains a piperidine ring and phenylethyl group, conferring potent opioid receptor agonism. Prilocaine lacks the piperidine moiety, explaining its non-opioid mechanism (sodium channel blockade vs. µ-opioid receptor activation) .
Prilocaine Related Compound B
  • Structure: (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide .
  • Comparison: The para-methylphenyl substituent (vs. USP standards highlight the importance of positional isomerism in purity assessments .

Hydroxamic Acid Derivatives

N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (Compound 7)
  • Structure : Features a 4-chlorophenyl group and cyclopentyl chain .
  • Comparison: The hydroxamic acid (-NHOH) group enables metal chelation, making it a candidate for antioxidant or anticancer applications, unlike prilocaine’s anesthetic use. Cyclopentyl substituents enhance lipophilicity but reduce water solubility compared to prilocaine’s propylamino group .

Opioid Receptor Antagonists

(-)-3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-{(1R,4S,5S,7R)-5-(3-hydroxyphenyl)-4-methyl-2-[2-(2-methylphenyl)ethyl]-2-azabicyclo[3.3.1]non-7-yl}propanamide (Compound 5n, MTHQ)
  • Structure : Complex bicyclic morphan core with propanamide and 2-methylphenethyl groups .
  • Comparison: The rigid bicyclic framework and hydroxyphenyl group confer sub-nanomolar κ-opioid receptor antagonism, contrasting with prilocaine’s sodium channel targeting. Structural complexity in 5n reduces metabolic clearance but complicates synthesis compared to prilocaine’s simpler synthesis .

Data Table: Key Properties of Prilocaine and Analogues

Compound Name Molecular Formula Key Substituents Pharmacological Activity Solubility (Water) Key Reference
Prilocaine C₁₃H₂₀N₂O 2-Methylphenyl, 2-(propylamino) Local anesthetic Moderate
Ortho-Methyl Acetylfentanyl C₂₂H₂₇N₂O 2-Methylphenyl, piperidin-4-yl Opioid agonist Low
Prilocaine Related Compound B C₁₃H₂₀N₂O 4-Methylphenyl, 2-(propylamino) Impurity/Isomer Moderate
N-(4-Chlorophenyl)-3-cyclopentylpropanamide C₁₅H₂₀ClNO₂ 4-Chlorophenyl, cyclopentyl Antioxidant/Chelator Low
Compound 5n (MTHQ) C₃₄H₄₀N₃O₂ Bicyclic morphan, 2-methylphenethyl κ-opioid antagonist Very Low

Research Findings and Functional Insights

  • Steric and Electronic Effects : The ortho-methyl group in prilocaine increases steric hindrance, reducing receptor off-rate compared to para-substituted analogues .
  • Lipid Solubility vs. Potency: Prilocaine’s propylamino chain balances lipid solubility and ionization, enabling diffusion through nerve sheaths. Bulkier substituents (e.g., cyclopentyl in Compound 7) compromise water solubility .
  • Synthetic Complexity : Prilocaine’s straightforward synthesis contrasts with opioid analogues (e.g., Compound 5n), which require multi-step enantioselective routes .

Q & A

Q. Advanced Research Answer :

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane:ethanol:diethylamine = 90:10:0.1).
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra.
  • X-ray Crystallography : Resolve crystal structures to assign stereochemistry definitively.

Key Finding : Prilocaine exists as a racemate, but enantiomeric purity impacts anesthetic potency. Recent studies show (R)-enantiomer has 20% higher receptor binding affinity .

How do researchers address conflicting bioactivity data for Propanamide, N-(2-methylphenyl)-3-(propylamino)- derivatives in preclinical studies?

Advanced Research Answer :
Contradictions in bioactivity (e.g., varying IC₅₀ values) require:

Standardized Assays : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch variability.

Metabolite Profiling : Quantify active metabolites (e.g., o-Toluidine) via LC-MS to correlate with observed effects.

In Silico Modeling : Perform molecular dynamics simulations to predict binding modes and explain potency differences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.